molecular formula C6H8N2O2 B1217033 Gaboxadol CAS No. 64603-91-4

Gaboxadol

Numéro de catalogue B1217033
Numéro CAS: 64603-91-4
Poids moléculaire: 140.14 g/mol
Clé InChI: ZXRVKCBLGJOCEE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of Gaboxadol is not straightforward. Povl Krogsgaard-Larsen’s original process starts with a commercially unavailable precursor and requires at least six synthetic steps before arriving at a product with low yields .


Molecular Structure Analysis

Gaboxadol has a chemical formula of C6H8N2O2 and a molar mass of 140.142 g/mol . Its IUPAC name is 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3(2H)-one .

Applications De Recherche Scientifique

Treatment for Fragile X Syndrome

Gaboxadol has been studied for its potential use in treating Fragile X Syndrome (FXS), the most common single-gene cause of intellectual disability and autism spectrum disorder (ASD). Gaboxadol (OV101) is a δ-subunit–selective, extrasynaptic GABA A receptor agonist that enhances GABAergic tonic inhibition, providing the rationale for assessment of OV101 as a potential targeted treatment of FXS .

Migraine Treatment

Research has shown that Gaboxadol can mediate resistance to migraine-like phenotype in rats. Gaboxadol and muscimol, both agonists of extrasynaptic GABAA receptors expressing delta subunit (δGABAA receptors), have been shown to fully reverse mechanical allodynia in the periorbital area . This suggests that extrasynaptic δGABAA receptors, by mediating constant background inhibition on the excitability of neurons, could be a novel drug target with therapeutic potential in migraine treatment .

Analgesic Applications

In the early 1980s, pilot studies were conducted to test the efficacy of Gaboxadol as an analgesic . This suggests that Gaboxadol could potentially be used in pain management.

Anxiolytic Applications

Gaboxadol has also been investigated for its anxiolytic properties. This means it could potentially be used to treat anxiety disorders .

Treatment for Tardive Dyskinesia

Tardive dyskinesia, a disorder that involves involuntary movements, especially of the lower face, has been another area of interest for the application of Gaboxadol .

Potential Use in Huntington’s Disease

Huntington’s disease, a progressive brain disorder that causes uncontrolled movements, emotional problems, and loss of thinking ability, has been considered as a potential area for Gaboxadol application .

Alzheimer’s Disease Treatment

Gaboxadol has been studied for its potential use in treating Alzheimer’s disease, a progressive disorder that causes brain cells to waste away and die .

Treatment for Spasticity

Spasticity, a condition in which certain muscles are continuously contracted, has been another potential application for Gaboxadol .

Mécanisme D'action

Target of Action

Gaboxadol, also known as 4,5,6,7-tetrahydroisoxazolo(5,4-c)pyridin-3-ol (THIP), is a type of GABA analogue . It primarily targets the GABA_A receptors , particularly the extrasynaptically located alpha4-delta subunit containing GABA_A receptor subtype . These receptors are the most prominent inhibitory neurotransmitter receptors in the central nervous system (CNS) .

Mode of Action

Gaboxadol acts as a selective agonist at the GABA_A receptors . It enhances slow wave activity and has been found to reduce sleep latency and improve efficiency in both healthy individuals and those with insomnia . When activated, alpha4-delta GABA_A receptors produce a tonic inhibitory .

Biochemical Pathways

Gaboxadol’s interaction with the GABA_A receptors leads to an increase in chloride ion conductance . This results in hyperpolarization of the neuron, making it less likely to depolarize and fire an action potential . This inhibitory effect is crucial in regulating neural oscillations, controlling spike timing, selecting network assemblies, and implementing brain states .

Pharmacokinetics

The absorption of Gaboxadol may be mediated by the intestinal proton-coupled amino acid transporter PAT1 .

Result of Action

The activation of GABA_A receptors by Gaboxadol leads to an increase in inhibitory conductance, which can result in sedation and increased deep sleep . It has been reported to enhance slow wave activity, reduce sleep latency, and improve sleep efficiency .

Action Environment

The action of Gaboxadol can be influenced by various environmental factors. For instance, changes in GABA synthesis or release may significantly affect its normal brain function . Furthermore, the efficacy of Gaboxadol can be affected by the presence of other substances that bind to GABA receptors .

Safety and Hazards

Development of Gaboxadol was stopped due to concerns regarding safety and efficacy . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and prolonged or repeated exposure . It is also advised to keep away from sources of ignition .

Orientations Futures

Despite the initial failure of Gaboxadol in treating Angelman syndrome, it encouraged more companies to research treatments for the condition . By mid-2020, Ovid Therapeutics was expected to report topline data from its phase 3 pivotal trial of Gaboxadol for the treatment of Angelman syndrome .

Propriétés

IUPAC Name

4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c9-6-4-1-2-7-3-5(4)10-8-6/h7H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRVKCBLGJOCEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=O)NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0045206
Record name Gaboxadol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gaboxadol

CAS RN

64603-91-4
Record name Gaboxadol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64603-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gaboxadol [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064603914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gaboxadol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06554
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gaboxadol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Gaboxadol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.039
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GABOXADOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1M5RVL18S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gaboxadol
Reactant of Route 2
Gaboxadol
Reactant of Route 3
Gaboxadol
Reactant of Route 4
Gaboxadol
Reactant of Route 5
Gaboxadol
Reactant of Route 6
Gaboxadol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.